methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride: is a complex organic compound with a bicyclic structure. It contains a hydroxymethyl group, an azabicyclo moiety, and a carboxylate group, making it a versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a suitable catalyst.
Azabicyclo Formation: The azabicyclo structure can be synthesized through intramolecular cyclization reactions, often using amine and carboxylic acid precursors.
Carboxylation: The carboxylate group can be introduced via carboxylation reactions, often involving carbon dioxide and a suitable base.
Industrial Production Methods:
Batch Production: The compound can be synthesized in batch reactors, allowing for precise control over reaction conditions and scalability.
Continuous Flow Synthesis: Continuous flow reactors can be used for large-scale production, offering advantages in terms of efficiency and consistency.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The azabicyclo structure can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted azabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies, helping to elucidate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
Methyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-4-carboxylate hydrochloride
Uniqueness: Methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and carboxylate groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
2751615-43-5 |
---|---|
Molekularformel |
C8H14ClNO3 |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-6(11)7-2-8(3-7,5-10)9-4-7;/h9-10H,2-5H2,1H3;1H |
InChI-Schlüssel |
HCLSGXNCGJLUFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(NC2)CO.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.